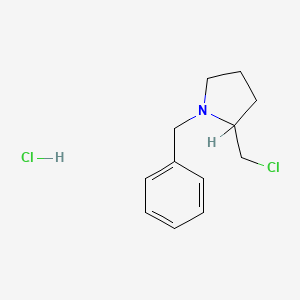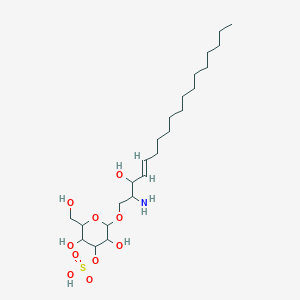
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, often involves multistep reactions. These processes can include cycloadditions, halogenations, and nucleophilic substitutions. For instance, substituted chromones react with azomethine ylides to produce pyrrolidines in good yields via [3+2] cycloadditions, indicating a general method that could be adapted for the synthesis of this compound (Sosnovskikh et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds can be elucidated using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. These techniques provide information on the compound's geometry, bond lengths, and angles, which are essential for understanding its reactivity. The structure of related pyrrolidine derivatives has been confirmed through single-crystal X-ray diffraction, showcasing the utility of these analytical methods (Louroubi et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitution, due to its chloromethyl group. This reactivity is crucial for further functionalization and incorporation into larger molecules. Similarly, the presence of the benzyl group allows for reactions typical of aromatic compounds, such as electrophilic substitution (Ghelfi et al., 1999).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility in various solvents, are determined by its molecular structure. These properties are essential for handling the compound and predicting its behavior in different environments. Studies on similar compounds can provide insights into the physical properties of this compound (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are influenced by its functional groups. The chloromethyl and benzyl groups confer specific reactivity patterns, making it a versatile intermediate in organic synthesis. Detailed analysis of these properties enables the prediction of reaction outcomes and the design of new synthetic routes (Yan et al., 2009).
Applications De Recherche Scientifique
Local Anesthetic Activity : A study highlighted the local anesthetic activity and low toxicity of a compound related to 1-Benzyl-2-(chloromethyl)pyrrolidine, demonstrating its potential in anesthesia (Loomis & Spielmeyer, 1946).
Cholinesterase Inhibition : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine derivatives, related to 1-Benzyl-2-(chloromethyl)pyrrolidine, have been studied for their ability to inhibit cholinesterases, suggesting applications in treating conditions like Alzheimer's disease (Pizova et al., 2017).
Synthesis of Pyrrolidines : The compound is used in synthesizing various pyrrolidine derivatives, which are important in medicinal chemistry and can be applied in industry as dyes or agrochemical substances (Sosnovskikh et al., 2014).
Carcinogenicity Studies : The related compound 2-(Chloromethyl)pyridine hydrochloride was studied for carcinogenicity, highlighting the importance of such compounds in toxicological research (National Toxicology Program, 1979).
Optical Purity in Synthesis : Studies on optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine, related to 1-Benzyl-2-(chloromethyl)pyrrolidine, have implications in the synthesis of stereochemically pure pharmaceuticals (Ruano et al., 2006).
Hydroamination of Unactivated Olefins : The compound has been used in research exploring the hydroamination of unactivated olefins, a process important in organic synthesis (Bender & Widenhoefer, 2005).
Synthesis of Key Intermediates : The compound has applications in synthesizing key intermediates for pharmaceuticals, as demonstrated in research on the selective reduction of esters (Abe et al., 2001).
Synthesis of Antimicrobial Agents : Research has been conducted on synthesizing novel compounds with antimicrobial properties using derivatives of 1-Benzyl-2-(chloromethyl)pyrrolidine (Attia et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975591 |
Source


|
| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60169-71-3 |
Source


|
| Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)